molecular formula C9H9N5O3 B14437246 6-Pyruvoyl-7,8-dihydropterin CAS No. 77267-04-0

6-Pyruvoyl-7,8-dihydropterin

Cat. No.: B14437246
CAS No.: 77267-04-0
M. Wt: 235.20 g/mol
InChI Key: WAIMTWRHMGIREN-UHFFFAOYSA-N
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Description

6-Pyruvoyl-7,8-dihydropterin is a specialized pterin compound of interest in biochemical research. Pterins are heterocyclic compounds involved in crucial biological processes, with their oxidation state being a key determinant of their function . This compound is likely an intermediate or substrate in the study of folate and tetrahydrobiopterin biosynthesis pathways. Tetrahydrobiopterin is an essential coenzyme for enzymes including aromatic amino acid hydroxylases and nitric oxide synthases . Research involving this dihydropterin derivative may provide insights into enzymatic mechanisms, cofactor metabolism, and cellular redox processes. Researchers can utilize this high-purity compound for in vitro assays, as a standard for analytical methods, or for probing the activity of related enzymes such as 6-pyruvoyltetrahydropterin synthase (PTPS) or sepiapterin reductase . Its role makes it a compound of significance in fundamental biochemical and metabolic studies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

77267-04-0

Molecular Formula

C9H9N5O3

Molecular Weight

235.20 g/mol

IUPAC Name

1-(2-amino-4-oxo-7,8-dihydro-3H-pteridin-6-yl)propane-1,2-dione

InChI

InChI=1S/C9H9N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h2H2,1H3,(H4,10,11,13,14,17)

InChI Key

WAIMTWRHMGIREN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=O)C1=NC2=C(NC1)N=C(NC2=O)N

Origin of Product

United States

Biosynthesis and Metabolic Fates of 6 Pyruvoyl Tetrahydropterin

De Novo Biosynthesis of Tetrahydrobiopterin (B1682763) (BH4)

The de novo synthesis of Tetrahydrobiopterin (BH4) is a conserved metabolic pathway that transforms Guanosine (B1672433) Triphosphate (GTP) into BH4 through the action of three key enzymes: GTP cyclohydrolase I (GTPCH), 6-pyruvoyltetrahydropterin synthase (PTPS), and sepiapterin (B94604) reductase (SR). wikipedia.orgresearchgate.net This pathway is the primary source of BH4 in a variety of organisms and tissues. portlandpress.comnih.gov The initial and rate-limiting step is catalyzed by GTPCH, which sets the pace for the entire biosynthetic process. nih.govahajournals.org Following the formation of an intermediate, PTPS and SR catalyze the subsequent reactions to yield the final product, BH4. nih.gov

Precursor Formation from Guanosine Triphosphate (GTP)

The journey of BH4 synthesis begins with the ubiquitous purine (B94841) nucleotide, Guanosine Triphosphate (GTP). This molecule serves as the fundamental substrate for the entire de novo pathway. wikipedia.org The intricate process is initiated by the enzymatic action of GTP cyclohydrolase I, which orchestrates a complex transformation of the GTP molecule.

GTP cyclohydrolase I (GTPCH) is the enzyme that catalyzes the first and rate-limiting step in BH4 biosynthesis. wikipedia.orgahajournals.org It facilitates the conversion of GTP into 7,8-dihydroneopterin (B1664191) triphosphate. wikipedia.orgresearchgate.net This reaction is a complex process that involves the hydrolytic opening of the imidazole (B134444) ring of GTP. nih.govresearchgate.net The activity of GTPCH is a major point of regulation for the entire BH4 synthesis pathway. portlandpress.comnih.gov

Enzymatic Conversion of 7,8-Dihydroneopterin Triphosphate to 6-Pyruvoyl-tetrahydropterin

Following its synthesis, 7,8-dihydroneopterin triphosphate is the substrate for the next enzyme in the pathway, 6-pyruvoyltetrahydropterin synthase (PTPS). taylorandfrancis.commedlineplus.gov PTPS, encoded by the PTS gene, catalyzes the conversion of 7,8-dihydroneopterin triphosphate into 6-pyruvoyl-tetrahydropterin. wikipedia.orgmetabolicsupportuk.org This reaction involves the removal of the triphosphate group and a series of intramolecular rearrangements. wikipedia.orgnih.gov The product, 6-pyruvoyl-tetrahydropterin, is an unstable intermediate that is crucial for the subsequent steps leading to BH4. nih.gov

Enzymes in the Initial Stages of BH4 Biosynthesis
EnzymeSubstrateProductKey Function
GTP Cyclohydrolase I (GTPCH)Guanosine Triphosphate (GTP)7,8-Dihydroneopterin TriphosphateCatalyzes the rate-limiting step in BH4 synthesis. wikipedia.orgahajournals.org
6-Pyruvoyl-tetrahydropterin Synthase (PTPS)7,8-Dihydroneopterin Triphosphate6-Pyruvoyl-tetrahydropterinConverts the triphosphate intermediate to the central pyruvoyl intermediate. taylorandfrancis.comwikipedia.org

Downstream Reductions to Tetrahydrobiopterin

The final stage in the de novo synthesis of BH4 involves the reduction of the diketo side chain of 6-pyruvoyl-tetrahydropterin. researchgate.net This critical transformation is primarily carried out by the enzyme sepiapterin reductase, although alternative enzymes can also contribute to this process.

Sepiapterin reductase (SR) is the primary enzyme responsible for the two-step, NADPH-dependent reduction of 6-pyruvoyl-tetrahydropterin to form L-erythro-tetrahydrobiopterin (BH4). researchgate.netresearchgate.net In the first step, the 1'-keto group of 6-pyruvoyl-tetrahydropterin is reduced to produce the intermediate 1'-hydroxy-2'-oxopropyl-tetrahydropterin. nih.gov Subsequently, a second reduction at the 2'-keto position yields the final product, BH4. portlandpress.comnih.gov This enzyme can also participate in a salvage pathway by reducing sepiapterin to 7,8-dihydrobiopterin. portlandpress.com

In the absence of sufficient sepiapterin reductase activity, other enzymes, particularly from the aldo-keto reductase (AKR) family, can catalyze the reduction of 6-pyruvoyl-tetrahydropterin. portlandpress.comoup.com Aldose reductase (AR) and carbonyl reductase (CR) are two such enzymes that can reduce the side chain of 6-pyruvoyl-tetrahydropterin. portlandpress.comresearchgate.net These alternative pathways can lead to different intermediates. For instance, aldose reductase, along with aldehyde reductase and 20α-hydroxysteroid dehydrogenase, produces 1'-oxo-2'-hydroxypropyl-tetrahydropterin. nih.gov In contrast, 3α-hydroxysteroid dehydrogenase type 2 generates 1'-hydroxy-2'-oxopropyl-tetrahydropterin. nih.gov These alternative pathways can compensate for a deficiency in sepiapterin reductase, allowing for continued, albeit potentially less efficient, BH4 synthesis. portlandpress.comresearchgate.net

Reductases in the Final Steps of BH4 Biosynthesis
EnzymePrimary SubstrateKey Intermediate(s)Final Product
Sepiapterin Reductase (SR)6-Pyruvoyl-tetrahydropterin1'-Hydroxy-2'-oxopropyl-tetrahydropterinTetrahydrobiopterin (BH4)
Aldose Reductase (AR)6-Pyruvoyl-tetrahydropterin1'-Oxo-2'-hydroxypropyl-tetrahydropterinCan contribute to BH4 synthesis. nih.gov
Carbonyl Reductase (CR)6-Pyruvoyl-tetrahydropterin1'-Oxo-2'-hydroxypropyl-tetrahydropterinParticipates in an alternative pathway. portlandpress.com
3α-Hydroxysteroid Dehydrogenase Type 26-Pyruvoyl-tetrahydropterin1'-Hydroxy-2'-oxopropyl-tetrahydropterinContributes to an alternative synthesis route. nih.gov

Salvage Pathway Integration in BH4 Synthesis

While the primary route to tetrahydrobiopterin (BH4) synthesis involves the direct, two-step reduction of 6-pyruvoyl-tetrahydropterin by sepiapterin reductase (SR), alternative or "salvage" pathways play a crucial role, particularly when SR activity is deficient. portlandpress.comresearchgate.net These pathways ensure a minimal level of BH4 production can be maintained. researchgate.net

In the absence of sufficient SR activity, PPH4 can be metabolized by other enzymes. portlandpress.com Aldose reductases (AR) and carbonyl reductases (CR) can convert PPH4 into 1′-oxo-2′-hydroxypropyl-tetrahydropterin. portlandpress.comresearchgate.net This intermediate can then undergo a non-enzymatic conversion to form sepiapterin. nih.govportlandpress.com The salvage pathway culminates with the reduction of sepiapterin to 7,8-dihydrobiopterin by CR, followed by the final reduction to BH4, a reaction catalyzed by the enzyme dihydrofolate reductase (DHFR). portlandpress.com

Another enzymatic route within these alternative pathways involves the reduction of PPH4 to 1′-hydroxy-2′-oxopropyl-tetrahydropterin by enzymes such as 3α-hydroxysteroid dehydrogenase type 2. portlandpress.com This intermediate can also be further processed to generate BH4. portlandpress.com These salvage mechanisms highlight the metabolic flexibility in maintaining cellular levels of the essential cofactor BH4.

EnzymeRole in BH4 Salvage Pathway from PPH4
Aldose Reductase (AR)Converts PPH4 to 1′-oxo-2′-hydroxypropyl-tetrahydropterin. portlandpress.com
Carbonyl Reductase (CR)Converts PPH4 to 1′-oxo-2′-hydroxypropyl-tetrahydropterin and reduces sepiapterin to 7,8-dihydrobiopterin. portlandpress.com
Dihydrofolate Reductase (DHFR)Catalyzes the final step, reducing 7,8-dihydrobiopterin to tetrahydrobiopterin (BH4). nih.govportlandpress.com

Diversion of 6-Pyruvoyl-tetrahydropterin to Other Pterin (B48896) Derivatives

6-Pyruvoyl-tetrahydropterin is a branch-point metabolite that serves as a precursor not only for tetrahydrobiopterin but also for a variety of other pterin derivatives, including pigments in insects and essential intermediates in the folate biosynthesis pathway of certain microorganisms. nih.govnih.gov

In insects like Drosophila melanogaster, PPH4 is a key precursor in the biosynthesis of eye pigments. nih.gov It is the starting point for the pathway leading to the orange-red pigments known as drosopterins. nih.gov

The synthesis of drosopterins involves the conversion of PPH4 into a pyrimidodiazepine intermediate. nih.gov This reaction is catalyzed by the enzyme pyrimidodiazepine synthase. nih.gov This intermediate subsequently condenses with 7,8-dihydropterin (B103510) to form drosopterins, or with 7,8-dihydrolumazine to produce related pigments called aurodrosopterins. nih.govresearchgate.net An excess of PPH4 can also be shunted towards the synthesis of the yellow pigment sepiapterin. nih.govresearchgate.net This diversion is catalyzed by pyruvoyl-tetrahydropterine reductase, which converts PPH4 to 6-lactoyltetrahydropterin, a compound that auto-oxidizes to sepiapterin. nih.govnih.gov

Pterin DerivativePrecursorFunction in InsectsKey Enzyme
Drosopterins6-Pyruvoyl-tetrahydropterinOrange-red eye pigments. nih.govPyrimidodiazepine synthase. nih.gov
Sepiapterin6-Pyruvoyl-tetrahydropterinYellow pigment. nih.govPyruvoyl-tetrahydropterine reductase. nih.gov

While most organisms that synthesize folate de novo use a canonical pathway, some, notably the malaria parasite Plasmodium falciparum and various bacteria, employ an alternative route that utilizes a specialized enzyme related to PTPS to bypass a standard step. nih.govnih.gov

The malaria parasite Plasmodium falciparum lacks dihydroneopterin aldolase (B8822740) (DHNA), the enzyme that typically catalyzes the conversion of dihydroneopterin to 6-hydroxymethyl-7,8-dihydropterin (B3263101) (HMDHP), a key intermediate in folate synthesis. nih.govresearchgate.net Instead, it possesses an unusual paralog of 6-pyruvoyl-tetrahydropterin synthase (PTPS). nih.govnih.gov

This P. falciparum PTPS enzyme is bifunctional; it can produce PPH4 but also directly converts 7,8-dihydroneopterin triphosphate into HMDHP. nih.govnih.gov This provides the necessary HMDHP for the downstream enzymes of the folate pathway, such as 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK) and dihydropteroate (B1496061) synthase (DHPS). frontiersin.orgnih.gov This unique metabolic adaptation makes the parasite's PTPS a potential target for antimalarial drugs, as inhibiting it would disrupt folate synthesis, which is essential for the parasite's survival. nih.govresearchgate.net

The bypass of the dihydroneopterin aldolase (DHNA) step is not unique to Plasmodium. A similar mechanism exists in a diverse range of bacteria from phyla such as Chloroflexi, Firmicutes, and Spirochaetes that lack the gene for DHNA (folB). nih.gov

These bacteria possess a specific type of PTPS paralog, designated PTPS-III, which can functionally replace DHNA. nih.gov A key feature of these PTPS-III enzymes is the presence of a critical glutamate (B1630785) residue in the active site, which is absent or accompanied by a cysteine in other PTPS types. nih.gov This structural difference allows PTPS-III to catalyze the formation of 6-hydroxymethyl-7,8-dihydropterin (HMDHP) from dihydroneopterin triphosphate, effectively bypassing the need for a separate DHNA enzyme and ensuring the continuity of folate biosynthesis. nih.gov

Pathway StepStandard Folate PathwayBypass Mechanism (in P. falciparum, certain bacteria)
Enzyme Dihydroneopterin Aldolase (DHNA). nih.govwikipedia.orgPTPS Paralog (PTPS-III). nih.gov
Substrate 7,8-Dihydroneopterin. nih.gov7,8-Dihydroneopterin triphosphate. nih.gov
Product 6-Hydroxymethyl-7,8-dihydropterin (HMDHP). nih.govnih.gov6-Hydroxymethyl-7,8-dihydropterin (HMDHP). nih.gov
Significance Standard route for HMDHP formation in many bacteria and plants. researchgate.netAllows folate synthesis in organisms lacking the conventional DHNA enzyme. nih.govnih.gov

Enzymology of 6 Pyruvoyl Tetrahydropterin Synthase Ptps

Catalytic Mechanism and Reaction Stereochemistry

6-Pyruvoyl-tetrahydropterin synthase (EC 4.2.3.12) catalyzes the conversion of 7,8-dihydroneopterin (B1664191) 3'-triphosphate to 6-pyruvoyl-tetrahydropterin and triphosphate. wikipedia.orgwikipedia.org This reaction is the second and pivotal step in the de novo biosynthesis of tetrahydrobiopterin (B1682763) from GTP. wikipedia.org The catalytic process is a complex, multi-step reaction that is dependent on the presence of zinc and magnesium ions. nih.gov

Elimination of the triphosphate group: The triphosphate moiety is cleaved from the side chain of the substrate. wikipedia.orgnih.gov

Stereospecific reduction: A stereospecific reduction of the N5-C6 double bond in the pterin (B48896) ring occurs. wikipedia.orgnih.gov

Oxidation of side-chain hydroxyl groups: The hydroxyl groups on the first and second carbons of the side chain are oxidized. wikipedia.orgnih.gov

Internal base-catalyzed hydrogen transfer: The reaction mechanism includes an internal, base-catalyzed transfer of a hydrogen atom. wikipedia.org

The reaction is highly stereospecific, ensuring the correct chirality of the final product, which is essential for its biological activity. libretexts.orgyoutube.com The enzyme's active site architecture dictates this stereochemical outcome by precisely orienting the substrate for the series of intramolecular redox and elimination steps.

Structural Characteristics of PTPS

The structural integrity of 6-Pyruvoyl-tetrahydropterin Synthase is fundamental to its catalytic function. Its complex quaternary structure and meticulously arranged active site are hallmarks of this enzyme family.

Active Site Architecture and Catalytic Residues

Each of the six active sites in the hexameric complex is located at the interface of three subunits, with components from two subunits of one trimer (A and A') and one subunit from the second trimer (B). wikipedia.orgebi.ac.uk This composite nature of the active site highlights the importance of the enzyme's oligomeric state for its catalytic activity.

The active site contains two key catalytic motifs: a metal-binding site and an intersubunit catalytic triad (B1167595). nih.gov

Metal-Binding Site: A zinc ion (Zn2+) is coordinated by three histidine residues: His23, His48, and His50. wikipedia.orgebi.ac.uk In the absence of the substrate, a water molecule completes the tetrahedral coordination of the zinc ion. nih.gov Upon substrate binding, the two hydroxyl groups of the substrate's side chain displace the water molecule, leading to a pentacoordinate zinc center. nih.gov This interaction is crucial for activating the substrate's protons and stabilizing reaction intermediates. nih.gov

Catalytic Triad: An intersubunit catalytic triad is formed by Cysteine A42, Histidine B89, and Aspartate B88. nih.govebi.ac.uk Cys42 acts as the primary nucleophile, and its basicity is enhanced by the His-Asp dyad, facilitating proton abstraction from the substrate's side chain. nih.govebi.ac.uk Glutamate (B1630785) A107 is also a key residue, responsible for anchoring the pterin portion of the substrate in the active site. nih.gov

Key Catalytic Residues in PTPS Function
His23, His48, His50Coordinate the catalytic Zn2+ ion. wikipedia.org
Cys42Acts as a proton acceptor (nucleophile) for proton abstraction. nih.govebi.ac.uk
His89, Asp88Form a charge-relay system that increases the basicity of Cys42. nih.govebi.ac.uk
Glu107Anchors the pterin ring of the substrate. nih.gov
Glu133Located near the active site and catalytically important. wikipedia.org

Isoform Diversity and Functional Plasticity within the COG0720 Family

The COG0720 family of proteins, to which PTPS belongs, exhibits significant diversity and functional adaptability across different organisms. This has led to the classification of several PTPS isoforms with distinct, and sometimes unexpected, biological roles.

Promiscuous Activities of PTPS Orthologs

The functional divergence of PTPS isoforms, particularly PTPS-III, is a clear example of enzymatic promiscuity, where an enzyme catalyzes a reaction different from its primary annotated function. The activity of PfPTPS in the folate pathway of the malaria parasite is a critical adaptation, as this pathway is essential for the parasite's survival but absent in humans, making PfPTPS a potential target for antimalarial drugs. nih.gov This functional plasticity demonstrates how enzymes within the same structural family can be adapted for different metabolic needs in various organisms.

Regulation of PTPS Enzyme Activity

The catalytic output of 6-Pyruvoyl-tetrahydropterin Synthase (PTPS) is not static; rather, it is dynamically modulated to meet the cellular demands for tetrahydrobiopterin (BH4). This regulation is achieved through a combination of transcriptional control and post-translational modifications, as well as its dependence on specific cofactors. While cytokine-mediated upregulation of PTPS mRNA expression has been observed, this article will focus on the post-translational and cofactor-related regulatory mechanisms. ahajournals.orgahajournals.orgnih.gov

Post-translational Modifications

Post-translational modifications (PTMs) are crucial mechanisms for rapidly and reversibly altering protein function. In higher species, PTPS is known to undergo such modifications, which play a significant role in modulating its enzymatic activity. wikipedia.org

Phosphorylation: A key regulatory PTM of human PTPS is phosphorylation. The enzyme is phosphorylated at Serine-19, a modification that is essential for its maximal catalytic activity. reactome.orguniprot.org This phosphorylation is carried out by cGMP-dependent protein kinase II. wikipedia.org The requirement of phosphorylation for in vivo activity highlights its importance in the physiological regulation of the BH4 biosynthetic pathway. wikipedia.org

S-Glutathionylation: PTPS activity is also regulated by S-glutathionylation, a reversible redox-sensitive modification. This process involves the formation of a mixed disulfide bond between glutathione (B108866) and a cysteine residue on the enzyme. S-glutathionylation of PTPS serves as a protective mechanism against irreversible oxidative damage to the enzyme. ahajournals.org This modification is a dynamic switch that allows the cell to modulate PTPS activity in response to changes in the cellular redox environment. ahajournals.org

ModificationSiteEffect on ActivityRegulatory Significance
PhosphorylationSerine-19Essential for maximal activityKey physiological regulation
S-GlutathionylationCysteine residueReversible inactivation/protectionRedox-sensitive modulation and protection from oxidative stress

This table provides a summary of the known post-translational modifications of 6-Pyruvoyl-tetrahydropterin Synthase and their impact on its function.

At present, there is no direct scientific evidence to suggest that 6-Pyruvoyl-tetrahydropterin Synthase undergoes other common post-translational modifications such as glycosylation or ubiquitination. While these modifications are prevalent for many other enzymes, including those in related metabolic pathways, specific studies on PTPS have not reported their occurrence. diabetesjournals.orgplos.orgnih.govd-nb.infosemanticscholar.orgasm.orgbosterbio.comresearchgate.netnih.gov

Cofactor Requirements and Metal Ion Dependencies

The catalytic function of PTPS is critically dependent on the presence of specific metal ions, which act as essential cofactors. These ions are integral to the enzyme's structure and its catalytic mechanism.

Zinc (Zn²⁺): PTPS has an absolute requirement for Zn²⁺ for its activity. reactome.org Each subunit of the homohexameric enzyme binds one Zn²⁺ ion. reactome.org The zinc ion is coordinated by three histidine residues (His23, His48, and His50) and is located at the active site. ebi.ac.uk It is believed to play a crucial role in stabilizing the enol intermediate formed during the catalytic cycle through electrostatic interactions. ebi.ac.uk

Magnesium (Mg²⁺): In addition to zinc, PTPS activity also requires the presence of Mg²⁺ ions. reactome.org The precise role of magnesium in the catalytic mechanism is not as clearly defined as that of zinc, but it is understood to be essential for the enzyme's function. reactome.orgwikipedia.org It is possible that Mg²⁺ is involved in the binding and orientation of the triphosphate moiety of the substrate, 7,8-dihydroneopterin triphosphate.

Other Metal Ions: While Zn²⁺ and Mg²⁺ are the primary metal ion cofactors, some evidence suggests that Ni²⁺ might be able to substitute for Mg²⁺. wikipedia.org However, the physiological relevance of this substitution is not well established.

Metal IonRoleLocation/Binding
Zinc (Zn²⁺)Essential for catalytic activity; stabilizes reaction intermediateActive site, coordinated by His23, His48, and His50
Magnesium (Mg²⁺)Essential for enzyme activity; potential role in substrate bindingActive site

This table summarizes the essential metal ion cofactors for 6-Pyruvoyl-tetrahydropterin Synthase and their proposed functions.

Genetic and Molecular Determinants of 6 Pyruvoyl Tetrahydropterin Metabolism

The PTS Gene Encoding 6-Pyruvoyl-tetrahydropterin Synthase

The PTS gene provides the genetic blueprint for the synthesis of 6-Pyruvoyl-tetrahydropterin Synthase (PTPS). uzh.chnih.gov This enzyme plays a crucial role in the de novo biosynthesis of tetrahydrobiopterin (B1682763) (BH4). hmdb.ca The synthesis of BH4 is a multi-step process, and PTPS catalyzes the second step, which involves the conversion of 7,8-dihydroneopterin (B1664191) triphosphate to 6-pyruvoyltetrahydropterin. wikipedia.org BH4 is an essential cofactor for several aromatic amino acid hydroxylases, including phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase. wikipedia.orgnih.gov These enzymes are vital for the metabolism of phenylalanine and the production of neurotransmitters such as dopamine (B1211576) and serotonin (B10506). wikipedia.orgnih.gov

Located on chromosome 11, specifically in the region 11q22.3-q23.3, the human PTS gene is composed of 6 exons. wikigenes.org Its expression is ubiquitous, though it is found in higher levels in the adrenal glands and kidneys. The proper functioning of the PTPS enzyme is critical for maintaining adequate levels of BH4. A deficiency in this enzyme, most commonly due to mutations in the PTS gene, is the primary cause of BH4 deficiency. hmdb.cataylorandfrancis.com This deficiency leads to a condition known as hyperphenylalaninemia, characterized by elevated levels of phenylalanine in the blood, and a shortage of essential neurotransmitters. nih.govtaylorandfrancis.com

Identified Genetic Variants and Their Impact on Enzyme Function

Over 45 mutations have been identified in the PTS gene that can lead to 6-Pyruvoyl-tetrahydropterin Synthase (PTPS) deficiency. nih.govmedlineplus.gov These genetic variants can significantly impact the function of the PTPS enzyme, leading to a reduction or complete loss of its catalytic activity. nih.gov The majority of these mutations are missense mutations, which result in a single amino acid change in the protein sequence. nih.gov However, other types of mutations such as deletions, insertions, and splice site mutations have also been reported. nih.gov

The clinical severity of PTPS deficiency often correlates with the type and location of the mutation and its effect on the enzyme's structure and function. Some mutations may lead to a severely unstable and non-functional enzyme, resulting in a severe clinical phenotype with significant neurological impairment. nih.gov Other mutations may only partially reduce the enzyme's activity, leading to a milder form of the disorder. nih.gov

For instance, certain mutations like a deletion at position 57 (delta V57) result in an incorrectly folded and unstable enzyme both in laboratory settings and within the body. nih.gov In contrast, a mutation leading to a P87L amino acid substitution results in an enzyme with substantial activity but a heightened sensitivity to unfolding. nih.gov Two other mutations, R16C and R25Q, allow for the formation of stable enzyme complexes and show significant activity in vitro, but are inactive within cells. nih.gov This suggests that post-translational modifications are crucial for the enzyme's function in a cellular environment. nih.gov

Below is a table summarizing some of the identified genetic variants in the PTS gene and their observed impact on the function of the 6-Pyruvoyl-tetrahydropterin Synthase enzyme.

MutationType of MutationImpact on Enzyme FunctionClinical Phenotype
delta V57DeletionIncorrectly folded and unstable enzymeSevere
P87LMissenseSubstantial activity but enhanced sensitivity to local unfoldingMilder
R16CMissenseStable homomultimers, significant in vitro activity but inactive in vivo; not phosphorylatedSevere
R25QMissenseStable homomultimers, significant in vitro activity but inactive in vivoSevere
N52SMissenseReduced enzyme activityVariable
T106MMissenseReduced enzyme activityVariable

This table is for informational purposes and is not exhaustive of all known mutations.

Transcriptional and Translational Control Mechanisms

The expression and activity of 6-Pyruvoyl-tetrahydropterin Synthase (PTPS) are regulated at both the transcriptional and translational levels, ensuring that the production of tetrahydrobiopterin (BH4) is appropriately controlled.

Transcriptional Control:

The transcription of the PTS gene is influenced by various factors, including cytokines. Studies have shown that in human vascular endothelial cells, the expression of PTS mRNA can be significantly increased in response to inflammatory cytokines. wikigenes.org In particular, Interleukin-1beta (IL-1beta) has been identified as a key cytokine in the transcriptional regulation of endothelial PTPS. wikigenes.org This upregulation of PTS gene expression is a crucial part of the cellular response to inflammation, as BH4 is a cofactor for nitric oxide synthase, an enzyme involved in the inflammatory process. While the specific transcription factors that bind to the promoter region of the human PTS gene to initiate transcription are not fully elucidated, the responsiveness to cytokine signaling points to the involvement of transcription factors that are activated by inflammatory pathways. Regulatory elements such as enhancers and silencers, which can be located at a distance from the gene, also play a role in modulating the level of gene expression by binding to activator or repressor proteins. patsnap.comwikipedia.orgnih.gov

Translational and Post-Translational Control:

Following the transcription of the PTS gene into mRNA and its subsequent translation into the PTPS protein, further regulatory mechanisms come into play to control the enzyme's activity. In higher species, PTPS can undergo post-translational modifications, which are chemical alterations to the protein that can affect its function, stability, and localization. wikipedia.org

A critical post-translational modification for human PTPS is phosphorylation. nih.gov Research has demonstrated that phosphorylation is a requirement for the in vivo activity of the enzyme. nih.gov In vivo labeling studies have shown that wild-type PTPS is a phosphoprotein. nih.gov The primary site of this modification has been identified as Serine 19, which is located within a consensus sequence for various protein kinases. nih.gov The mutation R16C, which is adjacent to this phosphorylation site, prevents this modification from occurring, rendering the enzyme inactive within the cell despite showing activity in vitro. nih.govnih.gov This highlights the critical role of phosphorylation in regulating PTPS function. Further studies have identified cGMP-dependent protein kinase II as the enzyme responsible for phosphorylating Serine 19 of human PTPS.

These transcriptional and translational control mechanisms ensure that the synthesis of 6-pyruvoyl-tetrahydropterin, and consequently BH4, is tightly regulated to meet the metabolic needs of the cell and respond to physiological signals.

Pathobiochemistry of 6 Pyruvoyl Tetrahydropterin Synthase Deficiency

Biochemical Basis of Tetrahydrobiopterin (B1682763) Deficiency

Tetrahydrobiopterin is an essential cofactor for several enzymatic reactions in the body. ahajournals.org Its synthesis is a multi-step process that begins with guanosine (B1672433) triphosphate (GTP). nih.govsandiego.edu The enzyme GTP cyclohydrolase I (GTPCH) catalyzes the first step, converting GTP to 7,8-dihydroneopterin (B1664191) triphosphate. sandiego.edu Subsequently, 6-pyruvoyl-tetrahydropterin synthase (PTPS) acts on 7,8-dihydroneopterin triphosphate to produce 6-pyruvoyl-tetrahydropterin. wikipedia.orgnih.gov This intermediate is then converted to BH4 by sepiapterin (B94604) reductase (SR). sandiego.eduportlandpress.com

In PTPS deficiency, the impaired function of the PTPS enzyme disrupts this pathway, leading to a significant reduction in the synthesis of BH4. myriad.commetabolicsupportuk.org This inherited disorder is the most common cause of BH4 deficiency. nih.gov The lack of BH4 is the primary biochemical defect that underlies the pathophysiology of this condition.

Table 1: Key Enzymes in the De Novo Biosynthesis of Tetrahydrobiopterin (BH4)

EnzymeGeneSubstrateProductRole in BH4 Synthesis
GTP cyclohydrolase I (GTPCH)GCH1Guanosine triphosphate (GTP)7,8-Dihydroneopterin triphosphateCatalyzes the first committed step.
6-Pyruvoyl-tetrahydropterin synthase (PTPS)PTS7,8-Dihydroneopterin triphosphate6-Pyruvoyl-tetrahydropterinCatalyzes the second step in the pathway.
Sepiapterin reductase (SR)SPR6-Pyruvoyl-tetrahydropterinTetrahydrobiopterin (BH4)Catalyzes the final reduction steps to form active BH4.

Consequences for Aromatic Amino Acid Hydroxylation

A primary function of tetrahydrobiopterin is to act as a cofactor for the aromatic amino acid hydroxylases. benthamdirect.comahajournals.org These enzymes are crucial for the metabolism of phenylalanine, tyrosine, and tryptophan. researchgate.net

The most immediate consequence of BH4 deficiency is the impairment of phenylalanine hydroxylase (PAH), the enzyme that converts phenylalanine to tyrosine. medlink.comresearchgate.net This leads to an accumulation of phenylalanine in the blood, a condition known as hyperphenylalaninemia. myriad.comwikipedia.org If left untreated, the high levels of phenylalanine can be toxic to the developing brain, leading to severe neurological damage. wikipedia.org

Table 2: Aromatic Amino Acid Hydroxylases Dependent on BH4

EnzymeAbbreviationSubstrateProductMetabolic Pathway
Phenylalanine hydroxylasePAHPhenylalanineTyrosinePhenylalanine metabolism
Tyrosine hydroxylaseTHTyrosineL-DOPADopamine (B1211576) synthesis
Tryptophan hydroxylaseTPHTryptophan5-HydroxytryptophanSerotonin (B10506) synthesis

Impaired Neurotransmitter Biosynthesis Pathways

The neurological symptoms associated with PTPS deficiency stem from the critical role of BH4 in the synthesis of several key neurotransmitters. myriad.comdoi.org Tyrosine hydroxylase (TH) and tryptophan hydroxylase (TPH) are the rate-limiting enzymes in the biosynthesis of catecholamines (dopamine, norepinephrine, and epinephrine) and serotonin, respectively, and both require BH4 as a cofactor. nih.govnih.gov

A deficiency in BH4 leads to reduced activity of these hydroxylases, resulting in a severe depletion of dopamine and serotonin in the central nervous system. nih.govmedlink.com This neurotransmitter deficiency is responsible for the progressive neurological deterioration seen in untreated patients, which can include symptoms such as low muscle tone, movement disorders, seizures, and developmental delays. wikipedia.orgmyriad.commetabolicsupportuk.org

Table 3: Impact of BH4 Deficiency on Neurotransmitter Synthesis

Affected PathwayKey EnzymePrecursorProductClinical Manifestations of Deficiency
Dopamine SynthesisTyrosine Hydroxylase (TH)TyrosineL-DOPAMovement disorders (dystonia, rigidity), low muscle tone, oculogyric crises. wikipedia.orgmetabolicsupportuk.org
Serotonin SynthesisTryptophan Hydroxylase (TPH)Tryptophan5-HydroxytryptophanIrritability, sleep disturbances, temperature instability. metabolicsupportuk.orgdoi.org

Advanced Research Methodologies and Analytical Approaches for 6 Pyruvoyl Tetrahydropterin

Enzymatic Assays for Activity and Kinetic Analysis

Understanding the catalytic efficiency and mechanism of PTPS, which converts 7,8-dihydroneopterin (B1664191) triphosphate into PTP, necessitates precise enzymatic assays. wikipedia.org These assays are fundamental for determining key kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax), which describe the enzyme's affinity for its substrate and its maximum catalytic rate, respectively.

One common approach involves high-performance liquid chromatography (HPLC). nih.gov In a typical HPLC-based assay, the enzymatic reaction is initiated by adding PTPS to a solution containing its substrate, 7,8-dihydroneopterin triphosphate. The reaction is allowed to proceed for a specific time before being stopped, often by the addition of an acid. The reaction mixture is then injected into an HPLC system equipped with a suitable column (e.g., reverse-phase C18) to separate the product, PTP, from the substrate and other components. nih.gov The amount of PTP formed is quantified by detecting its absorbance at a specific wavelength, allowing for the calculation of the reaction rate.

Kinetic studies have been crucial in defining the enzyme's properties. For instance, the kinetic values for PTPS have been determined as a K_m of 8.1 μM and a V_max of 120 nmol/min/mg. wikipedia.org Such data is vital for comparing enzyme efficiency across different species or evaluating the effect of mutations or potential inhibitors. For example, kinetic investigations have revealed that the triphosphate moiety of the natural substrate is essential for enzyme specificity. nih.gov

Below is an interactive table summarizing typical kinetic parameters obtained from enzymatic assays of PTPS.

ParameterValueUnitSignificance
K_m 8.1µMIndicates the substrate concentration at which the reaction rate is half of Vmax, reflecting the enzyme's affinity for the substrate. wikipedia.org
V_max 120nmol/min/mgRepresents the maximum rate of the reaction when the enzyme is saturated with the substrate. wikipedia.org

Structural Biology Techniques

X-ray Crystallography of PTPS and Related Enzymes

X-ray crystallography has been instrumental in revealing the three-dimensional atomic structure of PTPS, providing profound insights into its function. wikipedia.org This technique involves crystallizing the purified enzyme and then bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic structure can be built. wikipedia.org

The crystal structure of rat liver PTPS, solved at 2.3 Å resolution, revealed that the functional enzyme is a hexamer, formed by the association of two trimers in a head-to-head fashion. embopress.org Each monomer consists of a four-stranded antiparallel beta-sheet and several alpha-helices. embopress.org An unusual 12-stranded antiparallel beta-barrel is formed by the tight association of three monomers. embopress.org

Crucially, crystallographic studies have identified the active site, which is located at the interface between the trimers and involves residues from three different monomers. wikipedia.orgembopress.org These studies have pinpointed key residues involved in catalysis and substrate binding. For example, a metal-binding site, typically occupied by a Zn(II) ion, is formed by three histidine residues (His23, His48, and His50) from one subunit. nih.govembopress.org This zinc ion plays a critical role in activating the substrate and stabilizing reaction intermediates. nih.gov Other key residues, such as Cys42, Glu133, and His89, are positioned to act as proton donors and acceptors during the complex chemical transformation. nih.govembopress.org The structure of a mutant PTPS in complex with its substrate, dihydroneopterin triphosphate, has further clarified how the substrate binds and is oriented for catalysis. nih.gov

PDB IDEnzymeResolution (Å)Key FindingsReference
1Y13 Plasmodium falciparum PTPS-Used for molecular docking studies to identify potential inhibitors. nih.gov nih.gov
3QN0 Escherichia coli 6-carboxytetrahydropterin synthase (eCTPS)2.34Revealed structural differences from mammalian PTPS, including two specific residues (Trp51 and Phe55) that stack with the substrate. rcsb.org rcsb.org
Not Specified Rat Liver PTPS2.3Determined the hexameric structure, the 12-stranded beta-barrel, and identified the active site at the trimer-trimer interface. embopress.org embopress.org
Not Specified Cys42Ala mutant PTPS with substrate1.9Showed the substrate binding mode and the role of the Zn(II) ion in coordinating two side-chain hydroxyl groups. nih.gov nih.gov

Cryo-Electron Microscopy Applications

Cryo-electron microscopy (cryo-EM) is a powerful technique for determining the structure of biological macromolecules in their near-native, hydrated state. case.edu While X-ray crystallography requires well-ordered crystals, cryo-EM can be used on samples that are difficult to crystallize, such as large, flexible, or multi-protein complexes. case.eduyoutube.com The sample is rapidly frozen in a thin layer of vitreous ice and imaged with an electron microscope. case.edu Thousands of individual particle images are then computationally combined to reconstruct a 3D structure.

While high-resolution cryo-EM structures of PTPS itself are not as prevalent as crystallographic ones, likely due to its relatively small size, the technique is highly applicable to studying larger enzymatic complexes involved in related metabolic pathways. For example, cryo-EM has been used to study CTP Synthase, another metabolic enzyme that forms large filamentous structures to regulate its activity. nih.gov These studies reveal how changes in cellular conditions, like pH, can trigger the assembly and disassembly of these filaments, providing a mechanism for metabolic control. nih.gov Similarly, cryo-EM has captured snapshots of the nitrogenase-like Dark-operative Protochlorophyllide Oxidoreductase (DPOR) enzyme during its catalytic cycle, revealing how substrate binding induces asymmetry and allosterically regulates electron transfer between its component proteins. biorxiv.orgbiorxiv.org This demonstrates the potential of cryo-EM to uncover dynamic and regulatory mechanisms in multi-component systems related to cofactor biosynthesis.

Computational Approaches in Enzyme Analysis

Molecular Docking for Ligand-Enzyme Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as a substrate or inhibitor) when bound to a second molecule (a receptor, such as an enzyme) to form a stable complex. pnrjournal.com This method is particularly valuable for identifying potential new drug candidates by screening large libraries of compounds for their ability to bind to a specific enzyme target. nih.gov

In the context of PTPS, molecular docking has been employed to identify potential inhibitors, especially for the enzyme from pathogens like Plasmodium falciparum, the parasite that causes malaria. nih.govnih.gov Since the folate biosynthesis pathway, in which PTPS participates, is crucial for the parasite's survival, inhibiting this enzyme is a promising antimalarial strategy. nih.gov

In one such study, researchers used the known crystal structure of P. falciparum PTPS (PfPTPS) to dock a library of 62 compounds. nih.govnih.gov Using software like AutoDock Vina, they calculated the binding affinity (expressed as binding energy in kcal/mol) for each compound. nih.gov Several compounds showed better binding affinities than the natural ligand, biopterin, identifying them as promising leads for further development. nih.govnih.gov For example, one compound exhibited a binding energy of -7.2 kcal/mol, compared to -5.7 kcal/mol for the control ligand. nih.govnih.gov These studies not only predict how tightly a ligand might bind but also reveal the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand in the enzyme's active site.

Compound IDBinding Energy (kcal/mol)Control Ligand (Biopterin) Binding Energy (kcal/mol)Software UsedTarget Enzyme
140296439 -7.2, -7.1, -7.0-5.7AutoDock Vina in PyRxPlasmodium falciparum PTPS nih.govnih.gov
140296495 Better than control-5.7AutoDock Vina in PyRxPlasmodium falciparum PTPS nih.govnih.gov
144380406 Better than control-5.7AutoDock Vina in PyRxPlasmodium falciparum PTPS nih.govnih.gov
135573878 Better than control-5.7AutoDock Vina in PyRxPlasmodium falciparum PTPS nih.govnih.gov
136075207 Better than control-5.7AutoDock Vina in PyRxPlasmodium falciparum PTPS nih.govnih.gov

Molecular Dynamics Simulations of PTPS Conformational Changes

While static structures from crystallography provide a detailed snapshot, enzymes are dynamic entities that undergo conformational changes during their catalytic cycle. Molecular dynamics (MD) simulations are a powerful computational method used to study these movements over time at an atomic level. nih.govmdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can generate a trajectory that reveals how an enzyme's structure fluctuates and changes in response to events like substrate binding or product release. mdpi.com

In the study of enzymes, MD simulations can help characterize the transition between different conformational states, such as "open" and "closed" forms, which may be critical for substrate entry and product exit. mdpi.com Advanced techniques like Gaussian accelerated molecular dynamics (GaMD) can enhance conformational sampling, allowing researchers to explore larger-scale motions and overcome energy barriers more efficiently. mdpi.com By analyzing the simulation trajectories, it is possible to map out free energy landscapes, which depict the relative stability of different conformational states and the pathways between them. mdpi.com While specific MD simulation studies focusing solely on the conformational changes of PTPS are less commonly published, the principles and techniques are widely applied in enzymology and are essential for a complete understanding of the structure-function-dynamics relationship of enzymes like PTPS. acs.org

Genetic Manipulation and Expression Systems

Genetic manipulation and the use of various expression systems are pivotal in dissecting the structure-function relationships of enzymes and their roles within broader metabolic contexts. For 6-pyruvoyltetrahydropterin synthase (PTPS), the enzyme responsible for synthesizing 6-pyruvoyltetrahydropterin (PTP), these techniques have been instrumental in elucidating its catalytic mechanism and biological importance.

Site-Directed Mutagenesis for Active Site Characterization

Site-directed mutagenesis allows researchers to make precise, targeted changes to the DNA sequence of a gene, resulting in specific amino acid substitutions in the corresponding protein. This technique has been fundamental in identifying key residues within the active site of PTPS.

The active site of PTPS is a novel structure involving a zinc-binding site and an intersubunit catalytic triad (B1167595). wikipedia.org Studies have shown that the functional enzyme is a hexamer of identical subunits. ebi.ac.uk Within each subunit, a transition metal binding site is formed by three histidine residues. ebi.ac.uk Site-directed mutagenesis experiments targeting these specific histidine residues (His23, His48, and His50) have demonstrated their critical role in the enzyme's function. ebi.ac.uk Substitution of any of these histidines results in a complete loss of both metal binding and enzymatic activity, confirming their essentiality for catalysis. ebi.ac.uk

Further mutagenesis studies have explored the roles of other residues. For instance, introducing a glutamate (B1630785) residue into the active site of a PTPS protein was shown to confer a new function, allowing it to complement a deficiency in the folate biosynthesis pathway in Escherichia coli. nih.gov Conversely, replacing this introduced glutamate with alanine (B10760859) abolished this new function. nih.gov In the malaria parasite Plasmodium falciparum, which lacks the dihydroneopterin aldolase (B8822740) (DHNA) enzyme found in the canonical folate pathway, a PTPS paralog naturally contains an active-site glutamate. This enzyme is crucial for folate synthesis, highlighting how subtle changes in the active site, which can be mimicked by site-directed mutagenesis, lead to functional divergence. nih.govnih.gov

Table 1: Key Amino Acid Residues in PTPS Active Site Identified via Site-Directed Mutagenesis

Residue(s)Organism/ContextRole in FunctionOutcome of Mutagenesis
His23, His48, His50General PTPSZinc binding, CatalysisComplete loss of metal binding and enzymatic activity. ebi.ac.uk
Catalytic CysteineBacterial PTPSStandard PTPS activityCysteine-only enzymes were inactive in complementing FolB deficiency. nih.gov
Active-site GlutamateBacterial & P. falciparum PTPS paralogsFunctional replacement for FolB in folate synthesisIntroduction of glutamate conferred new activity; removal abolished it. nih.gov

Gene Knockout and Knockdown Studies in Model Systems

Gene knockout (complete inactivation of a gene) and knockdown (reduction of gene expression) studies in model organisms are powerful tools for understanding a gene's function in vivo. azolifesciences.comresearchgate.net While large-scale knockout studies have shown that many single-gene knockouts have little to no effect on the phenotype due to biological robustness, this is not the case for critical enzymes like PTPS. researchgate.net

In humans, the functional equivalent of a gene knockout is seen in individuals with 6-pyruvoyltetrahydropterin synthase deficiency, an autosomal recessive disorder caused by mutations in the PTS gene. wikipedia.orgorpha.net This deficiency is the most common cause of disorders related to tetrahydrobiopterin (B1682763) (BH4) metabolism. wikipedia.orgnih.gov The lack of functional PTPS leads to hyperphenylalaninemia and a severe deficiency of neurotransmitters like dopamine (B1211576) and serotonin (B10506), resulting in profound neurological symptoms such as delayed motor development, seizures, and severe mental retardation. wikipedia.orgorpha.netnih.gov These clinical findings underscore the critical, non-redundant role of the PTPS enzyme.

In laboratory settings, model systems are crucial for studying such diseases. CRISPR/Cas9 technology has become a standard for generating gene knockouts with high precision in various organisms, from cell lines to animals like Drosophila melanogaster (fruit fly) and mice. azolifesciences.comnih.govnih.gov Tissue-specific knockout toolkits, for example in the Drosophila motor nervous system, allow researchers to study gene function in specific cell types, which is highly relevant for investigating the neurological aspects of PTPS deficiency. nih.gov Such models are invaluable for exploring disease mechanisms and testing potential therapeutic strategies that could one day be applied to human patients.

Omics-based Investigations of Pterin (B48896) Metabolic Networks

"Omics" approaches provide a global view of molecules in a biological system. Metabolomics and proteomics are particularly valuable for understanding the complex network of pterin metabolism and how it is affected by genetic or environmental perturbations.

Metabolomics Profiling

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms. nih.gov It provides a direct functional readout of the physiological state of a cell. Analytical techniques such as mass spectrometry (MS) coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), as well as nuclear magnetic resonance (NMR) spectroscopy, are used to generate comprehensive metabolic profiles. nih.govub.eduucm.es

In the context of pterin metabolism, metabolomics is essential for diagnosing and monitoring disorders like PTPS deficiency. orpha.net The diagnosis often relies on the analysis of pterin profiles in urine or dried blood spots. orpha.net In patients with PTPS deficiency, this profiling reveals elevated levels of neopterin (B1670844) and decreased levels of biopterin, a characteristic metabolic signature. creative-proteomics.com

Advanced metabolomic platforms can quantify a wide range of pterins and related metabolites with high sensitivity, detecting compounds at sub-nanomolar concentrations. creative-proteomics.com This allows for a detailed mapping of the pterin pathway and its interactions with other metabolic networks, such as folate metabolism and the synthesis of aromatic amino acids. creative-proteomics.comnih.gov By comparing the metabolomes of healthy individuals with those of patients or model organisms with genetic defects in the pterin pathway, researchers can identify novel biomarkers and gain deeper insights into the pathophysiology of these diseases. ub.edu

Proteomics Analysis of Pterin Pathway Enzymes

Proteomics involves the large-scale analysis of proteins, their expression levels, modifications, and interactions. Quantitative proteomics can reveal how the abundance of enzymes in the pterin biosynthesis pathway changes in response to aging, disease, or other stimuli. nih.gov

For example, a proteomics study on the aging Drosophila eye identified significant changes in the abundance of enzymes involved in various metabolic pathways. nih.gov Similar approaches can be applied to specifically quantify the levels of PTPS, GTP cyclohydrolase I, and sepiapterin (B94604) reductase—the key enzymes in BH4 biosynthesis.

Integrative, multiomic approaches that combine proteomics and metabolomics data are particularly powerful. nih.gov For instance, the MOMENTA framework uses proteomics data in conjunction with protein-protein interaction networks to infer changes in metabolic pathway activity. nih.gov Applying such methods to the pterin pathway could uncover novel regulatory mechanisms and connections to other cellular processes that would not be apparent from studying genes or metabolites alone.

Table 2: Omics Technologies in Pterin Research

Omics ApproachTechnology UsedKey Applications in Pterin ResearchTypical Findings
MetabolomicsLC-MS/MS, GC-MS, NMRDiagnosis of PTPS deficiency, biomarker discovery, pathway mapping. ub.educreative-proteomics.comAltered pterin profiles (e.g., high neopterin, low biopterin) in urine and blood. orpha.netcreative-proteomics.com
ProteomicsMass Spectrometry (e.g., TMT labeling)Quantification of pterin pathway enzyme levels, identification of post-translational modifications. nih.govChanges in enzyme abundance in response to disease or aging. nih.gov
MultiomicsIntegrated analysis of proteomic and metabolomic dataElucidation of complex regulatory networks, linking protein levels to metabolic output. nih.govIdentification of novel interactions between pterin metabolism and other pathways. nih.gov

Phylogenetic and Comparative Genomic Studies of PTPS Evolution and Distribution

Phylogenetic and comparative genomic studies trace the evolutionary history of genes and proteins across different species. These analyses provide insights into the origin, diversification, and functional conservation of enzymes like PTPS.

The PTPS enzyme belongs to a broader family that also includes 6-carboxy-5,6,7,8-tetrahydropterin synthase (QueD), an enzyme involved in the biosynthesis of the modified nucleoside queuosine (B110006) in bacteria. ebi.ac.uk The study of protein domain evolution across vast evolutionary timescales reveals how new functions arise. mdpi.com

A key finding from comparative genomics is the identification of PTPS paralogs (genes that arise from duplication) that have evolved new functions. A notable example is the PTPS-III proteins found in various bacteria and the malaria parasite Plasmodium falciparum. nih.gov These organisms lack the standard folate synthesis enzyme dihydroneopterin aldolase (FolB). Phylogenetic analysis shows that these organisms possess a PTPS paralog containing a critical glutamate residue in the active site, which allows the enzyme to perform a reaction that bypasses the need for FolB. nih.gov This represents a fascinating case of convergent evolution, where PTPS-like enzymes have been independently co-opted to fulfill a vital role in a different metabolic pathway.

By comparing the genomes of diverse organisms, researchers can map the distribution of PTPS and its related enzymes. This helps in understanding the core metabolic capabilities of different species. frontiersin.org For example, while PTPS is essential for BH4 synthesis in animals for producing neurotransmitters and nitric oxide, its paralogs in bacteria and parasites have been adapted for folate synthesis, a pathway critical for their survival and a common target for antimicrobial drugs. nih.govnih.gov This evolutionary divergence makes enzymes like the P. falciparum PTPS an attractive target for drug development, as inhibitors could be designed to be highly specific to the parasite's enzyme without affecting the human counterpart. nih.gov

Q & A

Q. Advanced

  • PROCHECK : Analyzes Ramachandran plots and stereochemical parameters (e.g., RMS deviations: bond lengths <0.008 Å, angles <1.23°) .
  • Refinement Metrics : R-free/R-work ratios and electron density maps (e.g., 2.0 Å resolution) ensure model accuracy .

How are thermodynamic parameters (e.g., ΔG, ΔH) determined for HPPK-inhibitor interactions?

Advanced
Isothermal titration calorimetry (ITC) and SPR provide:

  • Binding Affinity : Kd values (e.g., 0.1–10 μM for bisubstrate analogs) .
  • Entropy/Enthalpy Contributions : Reveal whether binding is driven by hydrophobic vs. electrostatic interactions .

What is the functional interplay between HPPK and DHPS in the folate pathway?

Advanced
HPPK supplies DHPPP to DHPS, which condenses it with p-aminobenzoic acid (pABA). Structural studies (e.g., PDB 5UOY) show DHPS active-site residues (e.g., Lys-220, Asp-184) coordinate DHPPP binding . Inhibitors disrupting this interaction (e.g., sulfonamides) validate the pathway’s vulnerability, but resistance necessitates dual-target strategies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.